Cas no 1147644-57-2 (6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one)

6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one は、ベンゾチアゼピン骨格とクマリン誘導体を結合した特異な構造を持つ化合物です。その分子設計により、高い安定性と選択的な生物活性が期待されます。特に、トリフルオロメチル基の導入により、代謝耐性や膜透過性の向上が特徴的です。スルホニル基を介した結合様式は、標的タンパク質との特異的相互作用に寄与し、薬理学的プロファイルの最適化が可能です。この化合物は医薬品中間体としての潜在性を有し、創薬研究における有用なツールとなり得ます。

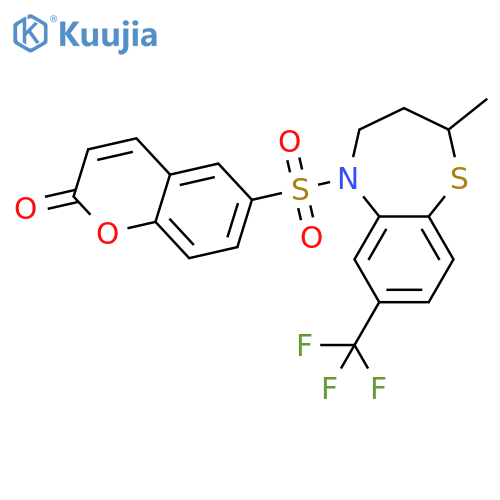

1147644-57-2 structure

商品名:6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one

CAS番号:1147644-57-2

MF:C20H16F3NO4S2

メガワット:455.470553398132

MDL:MFCD13351666

CID:4572679

PubChem ID:42962265

6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one

- 6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one

-

- MDL: MFCD13351666

- インチ: 1S/C20H16F3NO4S2/c1-12-8-9-24(16-11-14(20(21,22)23)3-6-18(16)29-12)30(26,27)15-4-5-17-13(10-15)2-7-19(25)28-17/h2-7,10-12H,8-9H2,1H3

- InChIKey: HJKCVOYESXZGCA-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC=C(S(N3C4=CC(C(F)(F)F)=CC=C4SC(C)CC3)(=O)=O)C=C2C=C1

6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332587-500mg |

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2h-chromen-2-one |

1147644-57-2 | 95% | 500mg |

¥22154 | 2023-04-17 | |

| Enamine | EN300-805138-0.05g |

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |

1147644-57-2 | 95% | 0.05g |

$282.0 | 2024-05-21 | |

| Enamine | EN300-805138-2.5g |

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |

1147644-57-2 | 95% | 2.5g |

$2379.0 | 2024-05-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332587-100mg |

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2h-chromen-2-one |

1147644-57-2 | 95% | 100mg |

¥9072 | 2023-04-17 | |

| Enamine | EN300-805138-5.0g |

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |

1147644-57-2 | 95% | 5.0g |

$3520.0 | 2024-05-21 | |

| Chemenu | CM418127-500mg |

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |

1147644-57-2 | 95%+ | 500mg |

$1253 | 2023-02-19 | |

| Enamine | EN300-805138-10g |

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |

1147644-57-2 | 95% | 10g |

$5221.0 | 2023-09-02 | |

| Aaron | AR01CB2Q-2.5g |

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |

1147644-57-2 | 95% | 2.5g |

$3297.00 | 2023-12-16 | |

| 1PlusChem | 1P01CAUE-100mg |

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |

1147644-57-2 | 95% | 100mg |

$581.00 | 2023-12-26 | |

| A2B Chem LLC | AW52742-50mg |

6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one |

1147644-57-2 | 95% | 50mg |

$332.00 | 2024-04-20 |

6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1147644-57-2 (6-{2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylsulfonyl}-2H-chromen-2-one) 関連製品

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬